N-[(4-chlorophenyl)methyl]-2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
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Overview
Description
N-[(4-chlorophenyl)methyl]-2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, a 4-chlorophenylmethyl group, and a 3,4-dimethoxyphenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multiple steps, starting with the preparation of the thieno[3,2-d]pyrimidine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The subsequent steps involve the introduction of the 4-chlorophenylmethyl and 3,4-dimethoxyphenylethyl groups through nucleophilic substitution reactions. The final step involves the formation of the acetamide group through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers or amines.
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- **N-[(4-chlorophenyl)methyl]-2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
- **N-[(4-bromophenyl)methyl]-2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
- **N-[(4-fluorophenyl)methyl]-2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
N-[(4-chlorophenyl)methyl]-2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C22H22ClN2O4S and a molecular weight of approximately 442.9 g/mol. The IUPAC name describes its structure in detail, highlighting the presence of a thieno[3,2-d]pyrimidine moiety which is significant for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C22H22ClN2O4S |
Molecular Weight | 442.9 g/mol |
IUPAC Name | This compound |
InChI Key | FLYKGYJQPXPRML-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The thieno[3,2-d]pyrimidine scaffold is known to exhibit enzyme inhibition properties. It may act on:
- Enzymatic Targets : The compound may inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial in nucleotide synthesis.
- Receptor Interactions : It could interact with specific receptors involved in cellular signaling pathways.
- Antiviral Activity : Some derivatives have shown potential against viral infections by disrupting viral replication processes.
Antiviral Properties
Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, heterocyclic compounds have demonstrated activity against various viruses such as adenovirus and herpes simplex virus (HSV) .
Anticancer Activity
Research indicates that compounds with similar structural features have been screened for anticancer properties. A notable study identified novel anticancer agents through drug library screening on multicellular spheroids . These findings suggest that the compound may possess cytotoxic effects against cancer cell lines.
Enzyme Inhibition
The compound's sulfanyl group may contribute to its enzyme inhibitory activity. Studies have shown that certain derivatives exhibit strong inhibition against acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases . Furthermore, binding studies with bovine serum albumin (BSA) indicate favorable pharmacokinetic profiles.
Antibacterial Activity
The antibacterial efficacy of related compounds has been documented against strains like Salmonella typhi and Bacillus subtilis, suggesting that this compound could also exhibit similar activities .
Case Studies and Research Findings
- Antiviral Activity : A study reported that certain thieno[3,2-d]pyrimidine derivatives showed significant antiviral activity against CV-B4 and HSV with IC50 values indicating potent inhibition .
- Anticancer Screening : In a multicellular spheroid model, compounds derived from similar scaffolds were found to induce apoptosis in cancer cells, demonstrating potential for further development as anticancer agents .
- Enzyme Inhibition : Compounds exhibiting AChE inhibitory activity were linked to improved cognitive function in preclinical models, supporting their therapeutic potential in neurodegenerative conditions .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClN3O4S2/c1-32-20-8-5-16(13-21(20)33-2)9-11-29-24(31)23-19(10-12-34-23)28-25(29)35-15-22(30)27-14-17-3-6-18(26)7-4-17/h3-8,10,12-13H,9,11,14-15H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXWALWNROIUDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCC4=CC=C(C=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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